((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene
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Overview
Description
((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a butoxy group, which is further substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene typically involves multiple steps:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Formation of Butoxy Group: The bromobenzene undergoes a nucleophilic substitution reaction with 4-bromo-3-(bromomethyl)butanol to form the desired product. This step may require a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products such as amines or thiols.
Oxidation: Products such as alcohols or ketones.
Reduction: Products such as the corresponding alkane.
Scientific Research Applications
((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of ((4-Bromo-3-(bromomethyl)butoxy)methyl)benzene involves its ability to undergo various chemical reactions. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of different functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the butoxy group.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
4-Bromobutoxybenzene: Similar structure but lacks the additional bromomethyl group.
3-(Bromomethyl)butoxybenzene: Similar structure but lacks the additional bromine atom on the butoxy group.
Properties
Molecular Formula |
C12H16Br2O |
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Molecular Weight |
336.06 g/mol |
IUPAC Name |
[4-bromo-3-(bromomethyl)butoxy]methylbenzene |
InChI |
InChI=1S/C12H16Br2O/c13-8-12(9-14)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
WTULWQLZAOUHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CBr)CBr |
Origin of Product |
United States |
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